molecular formula C15H11NO3 B12590457 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 647862-36-0

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione

Katalognummer: B12590457
CAS-Nummer: 647862-36-0
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: JFNIDZVRQJDOSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines.

Wirkmechanismus

The mechanism of action of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. Indole derivatives often exert their effects by binding to specific receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.

Eigenschaften

CAS-Nummer

647862-36-0

Molekularformel

C15H11NO3

Molekulargewicht

253.25 g/mol

IUPAC-Name

2-(1H-indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H11NO3/c1-19-15-7-13(17)10(6-14(15)18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3

InChI-Schlüssel

JFNIDZVRQJDOSN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)C(=CC1=O)C2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.